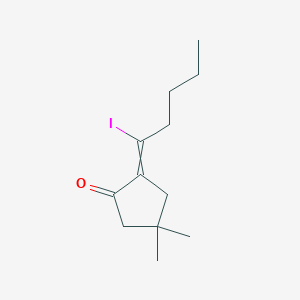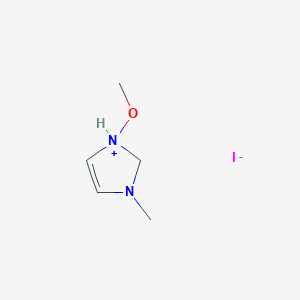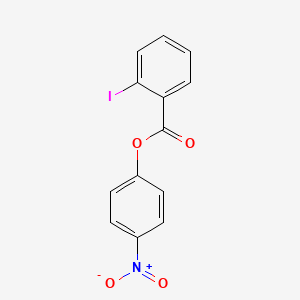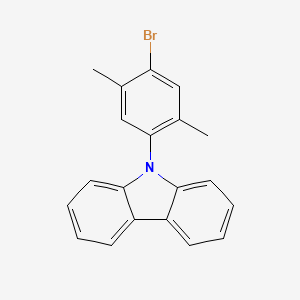![molecular formula C14H18O4 B14198608 {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol CAS No. 850403-67-7](/img/structure/B14198608.png)
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is an organic compound with the molecular formula C14H18O4 It features a cyclopropyl group attached to a methanol moiety, with a trimethoxyphenyl group linked via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopropylmethanol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a saturated cyclopropyl derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}carboxylic acid.
Reduction: Formation of {2-[(3,4,5-Trimethoxyphenyl)methyl]cyclopropyl}methanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is unique due to its combination of a cyclopropyl group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
850403-67-7 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
[2-[(3,4,5-trimethoxyphenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-9(4-10-7-11(10)8-15)6-13(17-2)14(12)18-3/h4-6,11,15H,7-8H2,1-3H3 |
InChI-Schlüssel |
GZHQYTOXMFUJCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)




![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)

